molecular formula C25H27NO6 B2403492 (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one CAS No. 929820-04-2

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Cat. No.: B2403492
CAS No.: 929820-04-2
M. Wt: 437.492
InChI Key: XAPZQBQPWXAQQB-HMAPJEAMSA-N
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Description

(2Z)-2-(1-Benzofuran-2-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is a benzofuran derivative characterized by:

  • Molecular Formula: C₂₄H₂₅NO₄
  • Molecular Weight: 391.5 g/mol
  • Structural Features: A benzofuran core with a Z-configured 1-benzofuran-2-ylmethylidene substituent at the 2-position. A bis(2-methoxyethyl)amino-methyl group at the 7-position. A hydroxyl group at the 6-position and a methyl group at the 4-position .

Properties

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-4-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6/c1-16-12-20(27)19(15-26(8-10-29-2)9-11-30-3)25-23(16)24(28)22(32-25)14-18-13-17-6-4-5-7-21(17)31-18/h4-7,12-14,27H,8-11,15H2,1-3H3/b22-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPZQBQPWXAQQB-HMAPJEAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=CC=CC=C4O3)O2)CN(CCOC)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=CC=CC=C4O3)/O2)CN(CCOC)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is a novel benzofuran derivative with potential therapeutic applications. Benzofuran derivatives have garnered attention for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The structure of the compound features a benzofuran core, which is known for its pharmacological significance. The presence of methoxyethyl groups and a hydroxyl group enhances its solubility and potential interactions with biological targets. The benzofuran moiety serves as a versatile scaffold for drug development due to its ability to engage in various molecular interactions.

Anticancer Properties

Recent studies indicate that benzofuran derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, compounds similar to the one have shown efficacy against hepatocellular carcinoma (HePG2) and cervical cancer (HeLa) cells. In vitro assays revealed that certain derivatives possess low IC50 values, indicating potent cytotoxic effects. For example, one study reported IC50 values as low as 9.73 µM for HePG2 cells when treated with benzofuranyl thiosemicarbazone derivatives .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)
Compound 8HePG29.73
Compound 8HeLa7.94
Compound 5MCF-719.92
Compound 3PC3Not reported

Antimicrobial Activity

Benzofuran derivatives have also been noted for their antimicrobial properties. They exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

CompoundPathogen TypeActivity
Compound ABacteriaEffective
Compound BFungiModerate

Neuroprotective Effects

The neuroprotective potential of benzofuran compounds has been highlighted in studies focusing on Alzheimer's disease models. These compounds can inhibit amyloid-beta aggregation and protect neuronal cells from oxidative stress . The specific compound under review could exhibit similar properties, given its structural characteristics that align with known neuroprotective agents.

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is heavily influenced by their structural features. Modifications at specific positions can enhance or diminish their efficacy. For instance, the introduction of hydroxyl or methoxy groups has been shown to improve anticancer activity by increasing binding interactions with target proteins involved in tumor growth and proliferation .

Case Studies

Several case studies have documented the synthesis and testing of related benzofuran derivatives:

  • Case Study on Anticancer Activity : A study synthesized a series of benzofuran-thiazolylhydrazone derivatives that exhibited selective MAO-A enzyme inhibition with IC50 values ranging from 0.073 to 0.80 μM, showcasing the potential for developing targeted cancer therapies .
  • Neuroprotective Study : Research on natural benzofurans revealed their ability to modulate multiple pathways involved in neurodegeneration, suggesting that similar synthetic derivatives could be explored for therapeutic use in neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. The compound is structurally related to other benzofuran derivatives that exhibit significant cytotoxic effects against various cancer cell lines. Research has demonstrated that benzofuran-based compounds can induce apoptosis and inhibit proliferation in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

Structure-Activity Relationship (SAR)

A recent review highlighted the importance of specific structural features in benzofuran derivatives that contribute to their anticancer activity. For instance, the presence of hydroxyl groups and specific substituents can enhance binding affinity to cancer targets, thereby improving therapeutic efficacy. The compound's unique structure may allow it to interact favorably with biological targets, leading to enhanced anticancer activity compared to simpler benzofuran derivatives .

Neuroprotective Effects

The neuroprotective potential of benzofuran derivatives has been a growing area of interest. Studies indicate that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier could make it a candidate for further investigation into treatments for neurodegenerative conditions.

Antimicrobial Properties

Emerging research has also pointed to the antimicrobial properties of benzofuran derivatives. The compound's structure may confer activity against a range of pathogens, including bacteria and fungi. This aspect is particularly relevant given the increasing prevalence of antibiotic resistance.

Case Studies

Several studies have reported on the antimicrobial efficacy of related benzofuran compounds. For example, derivatives have shown promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

Summary Table of Applications

Application AreaPotential BenefitsReferences
Anticancer ActivityInduces apoptosis, inhibits proliferation ,
NeuroprotectionMitigates oxidative stress, anti-inflammatory effects
Antimicrobial ActivityEffective against resistant bacterial strains

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The bis(2-methoxyethyl)amino group in the target compound and analogs improves solubility and bioavailability compared to non-polar substituents like bis(2-methylpropyl)amino () .

Functional Group Synergy :

  • The 4-methyl group in the target compound (absent in ) likely stabilizes the benzofuran core, influencing metabolic stability .
  • Halogenated analogs (e.g., 5-bromo in ) may exhibit altered reactivity profiles, useful in electrophilic substitution reactions .

Biological Activity Trends: Compounds with hydroxyl groups (e.g., ) show moderate-to-high antioxidant activity, suggesting the target compound’s 6-hydroxy group could contribute similarly . Amino-methylated derivatives (e.g., ) demonstrate enhanced selectivity in target binding, a trait likely shared by the target compound .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one with 1-benzofuran-2-carbaldehyde under basic conditions (e.g., K₂CO₃/EtOH) to form the (Z)-configured benzylidene intermediate .
  • Step 2 : Introduction of the bis(2-methoxyethyl)aminomethyl group at the 7-position via Mannich reaction, using bis(2-methoxyethyl)amine and formaldehyde under reflux in a polar aprotic solvent (e.g., DMF) .
  • Critical Parameters : Reaction temperature, solvent polarity, and stoichiometric ratios significantly influence regioselectivity and stereochemical outcomes .

Q. How can researchers characterize the stereochemical configuration of the benzylidene moiety in this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use NOESY or ROESY experiments to confirm the (Z)-configuration by observing spatial correlations between the benzylidene proton and adjacent aromatic protons .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry and bond geometry .
  • Circular Dichroism (CD) : Optional for chiral analogs, though the compound itself lacks intrinsic chirality .

Q. What biological activities have been reported for structurally analogous benzofuran derivatives?

  • Methodological Answer :

  • Antimicrobial Activity : Derivatives with hydroxy and aminoalkyl substituents exhibit MIC values of 8–64 µg/mL against S. aureus and E. coli via membrane disruption mechanisms .
  • Antioxidant Potential : Radical scavenging assays (e.g., DPPH) show IC₅₀ values < 50 µM, attributed to phenolic hydroxyl groups .
  • Anti-inflammatory Effects : Inhibition of COX-2 (IC₅₀ ~10 µM) observed in analogs with electron-withdrawing substituents .

Advanced Research Questions

Q. How can computational methods optimize the reaction conditions for introducing the bis(2-methoxyethyl)aminomethyl group?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for Mannich reactions to predict regioselectivity under varying solvent polarities .
  • Molecular Dynamics (MD) : Simulate solvent-solute interactions to identify optimal reaction media (e.g., DMF vs. THF) .
  • Practical Validation : Correlate computational predictions with experimental yields (e.g., 65–78% in DMF vs. 45% in THF) .

Q. What strategies resolve contradictions in reported bioactivity data for benzofuran derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare bioassay protocols across studies (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values for anticancer activity may arise from using MTT vs. SRB assays .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy vs. hydroxy groups) to isolate contributions to bioactivity .
  • Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to validate hypothesized targets (e.g., tyrosine kinase vs. topoisomerase inhibition) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer models?

  • Methodological Answer :

  • Transcriptomics : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Protein Binding Studies : Surface plasmon resonance (SPR) or ITC to measure binding affinity for suspected targets (e.g., Bcl-2 or tubulin) .
  • In Vivo Validation : Use xenograft models with pharmacokinetic profiling to assess bioavailability and tumor suppression efficacy .

Methodological Challenges and Solutions

Q. Why does the Mannich reaction at the 7-position yield variable byproducts, and how can this be mitigated?

  • Answer :

  • Byproduct Formation : Competing N-alkylation of the bis(2-methoxyethyl)amine or overalkylation at the 6-hydroxy group .
  • Mitigation Strategies :
  • Use a protecting group (e.g., TBS) for the 6-hydroxy moiety prior to Mannich reaction .
  • Optimize formaldehyde equivalents (1.2–1.5 eq.) to minimize polyalkylation .

Q. How can researchers address low solubility in biological assays?

  • Answer :

  • Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) without disrupting pharmacophores .
  • Formulation : Use DMSO-water mixtures (≤0.1% DMSO) or nanoemulsions to enhance dispersion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.